![molecular formula C16H24N4OS B5625053 (1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5625053.png)
(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo nonane derivatives, including compounds structurally related to "(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane," involves complex chemical reactions. For instance, the synthesis and X-ray diffraction study of 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane and its N-borane adducts reveal insights into the structural intricacies of similar compounds (Cadenas‐Pliego et al., 1993).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives is characterized by intricate bonding and spatial arrangements. The 3,7-diazabicyclo[3.3.1]nonane scaffold's influence on nicotinic acetylcholine receptor ligands demonstrates the structural specificity and interactions at a molecular level, which are crucial for understanding compounds like "(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane" (Eibl et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of diazabicyclo nonane derivatives are influenced by their structural components. For example, the study on the synthesis and receptor binding of 6,8-diazabicyclo[3.2.2]nonanes reveals the compound's interaction with biological receptors, highlighting the importance of understanding the chemical reactions and properties of similar compounds (Weigl et al., 2002).
Physical Properties Analysis
The physical properties of diazabicyclo nonane derivatives, including solubility, melting point, and stability, are essential for their application and handling. The synthesis, characterization, stereochemistry, and antibacterial activity of N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes provide valuable data on the physical properties of structurally similar compounds (Ponnuswamy et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, potential for catalysis, and chemical stability, is crucial for the practical application of diazabicyclo nonane derivatives. The study on the "hockey sticks" effect revisited offers insights into the conformational and electronic properties of 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, shedding light on the chemical properties of related compounds (Bushmarinov et al., 2011).
properties
IUPAC Name |
2-propylsulfanyl-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-2-8-22-12-15(21)20-10-13-4-5-14(20)11-19(9-13)16-17-6-3-7-18-16/h3,6-7,13-14H,2,4-5,8-12H2,1H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHDEFONTLCRPF-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CC2CCC1CN(C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSCC(=O)N1C[C@H]2CC[C@@H]1CN(C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane |
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